molecular formula C8H3ClFNO2 B15224384 2-Chloro-3-cyano-4-fluorobenzoic acid

2-Chloro-3-cyano-4-fluorobenzoic acid

Cat. No.: B15224384
M. Wt: 199.56 g/mol
InChI Key: NKUIOPCUSIQNKZ-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-4-fluorobenzoic acid is a poly-substituted benzoic acid derivative with chlorine (Cl), cyano (CN), and fluorine (F) groups at the 2-, 3-, and 4-positions, respectively.

Properties

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

2-chloro-3-cyano-4-fluorobenzoic acid

InChI

InChI=1S/C8H3ClFNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13)

InChI Key

NKUIOPCUSIQNKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2,6-dichloro-3-fluorobenzonitrile as the raw material. This compound undergoes a series of reactions, including bromination, Grignard reaction, and carboxylation, to yield the target product . The reaction conditions often involve the use of solvents like diethyl ether and reagents such as n-butyl chloride and carbon dioxide.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and safety. The use of automated reactors and controlled environments ensures consistent quality and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-cyano-4-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, cyano, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₈H₃ClFNO₂ (exact formula depends on tautomerism and substituent positions).
  • Functional Groups: Carboxylic acid (-COOH), chloro (Cl), cyano (CN), and fluoro (F) groups.
  • Electron Effects : The combination of electron-withdrawing groups (Cl, CN, F) significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
  • Applications: Potential use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its versatile reactivity.

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents profoundly influence the physicochemical properties of benzoic acid derivatives.

Compound Name Substituents Key Electron Effects Inferred pKa (Relative to Benzoic Acid)
2-Chloro-3-cyano-4-fluorobenzoic acid 2-Cl, 3-CN, 4-F Strong electron-withdrawing (↓ pKa) ~1.5–2.0 (vs. 4.2 for benzoic acid)
4-Amino-2-chlorobenzoic acid 4-NH₂, 2-Cl Electron-donating (NH₂) and withdrawing (Cl) ~3.5–4.0
3-Chloro-4-fluoro-2-hydroxybenzoic acid 3-Cl, 4-F, 2-OH Moderate electron-withdrawing (OH, Cl, F) ~2.5–3.0
Caffeic Acid 3,4-dihydroxy, propenoic acid Electron-donating (OH) and resonance effects ~4.5–5.0

Key Observations :

  • The cyano group in this compound is a stronger electron-withdrawing group than hydroxyl (-OH) or amino (-NH₂) groups, leading to markedly increased acidity.
  • Halogen positioning: The 4-fluoro group in the target compound may enhance solubility in polar solvents compared to non-fluorinated analogs.

Functional Group Impact :

  • The cyano group in the target compound offers a reactive handle for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles).
  • Fluorine enhances metabolic stability and bioavailability in drug design.

Structural Analysis Techniques

Crystallographic tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for determining the precise geometry and electronic effects of substituted benzoic acids . For example:

  • SHELXL can model the electron density of the cyano group to confirm its orientation.
  • ORTEP diagrams visualize steric interactions between substituents.

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